REACTION_SMILES
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[CH3:3][CH2:4][OH:5].[F-:1].[Na+:2].[OH2:18].[S:6]([Cl:7])([O:9][C:10]([F:8])([C:11]([F:12])([F:13])[I:14])[F:15])(=[O:16])=[O:17]>>[CH3:3][CH2:4][O:5][C:10](=[O:9])[C:11]([F:12])([F:13])[I:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)OC(F)(F)C(F)(F)I
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Name
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Type
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product
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Smiles
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CCOC(=O)C(F)(F)I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |